molecular formula C16H22N2O4S B2999614 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1790210-17-1

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide

Katalognummer: B2999614
CAS-Nummer: 1790210-17-1
Molekulargewicht: 338.42
InChI-Schlüssel: QVZOIYKASGOCMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzenesulfonamide derivative featuring a 3-hydroxypropyl chain substituted with a 1-methylpyrrole moiety. The benzene ring is modified with methoxy (4-position) and methyl (2-position) groups. The sulfonamide group is a common pharmacophore in drug design, often contributing to target binding and metabolic stability .

Eigenschaften

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-12-11-13(22-3)6-7-16(12)23(20,21)17-9-8-15(19)14-5-4-10-18(14)2/h4-7,10-11,15,17,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZOIYKASGOCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H19N3O4SC_{14}H_{19}N_{3}O_{4}S, with a complex structure that includes a pyrrole ring and a sulfonamide group. Understanding the structure is crucial for elucidating its biological activity.

Research indicates that compounds similar to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide may exert their effects through several mechanisms:

  • Inhibition of Viral Replication : Some derivatives have shown antiviral properties by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication, particularly against Hepatitis B virus (HBV) .
  • Kinase Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific kinases involved in cancer progression. For example, benzamide derivatives have demonstrated moderate to high potency as RET kinase inhibitors .
  • Cellular Signaling Modulation : The compound may also affect cellular signaling pathways by targeting protein-protein or protein-DNA interactions, which is critical in various biological processes .

Antiviral Activity

A study evaluating the antiviral potential of related compounds found that certain derivatives effectively reduced viral load in infected cells. The mechanism was linked to the upregulation of A3G levels, enhancing the host's antiviral response .

Anticancer Properties

In vitro studies on similar sulfonamide derivatives indicated promising results in inhibiting cancer cell proliferation. These compounds were shown to induce apoptosis in various cancer cell lines through modulation of key signaling pathways .

Case Study 1: Hepatitis B Virus Inhibition

In vivo studies using animal models demonstrated that a derivative of the compound significantly reduced HBV replication. The treatment led to an increase in A3G levels, suggesting a direct correlation between the compound's activity and the host's antiviral defenses .

Case Study 2: RET Kinase Inhibition

A series of synthesized benzamide derivatives were tested for their ability to inhibit RET kinase activity. The most potent compounds exhibited significant inhibition of cell proliferation driven by RET mutations, highlighting their potential as therapeutic agents in cancer treatment .

Data Tables

Study Compound Activity Mechanism
Hepatitis B Virus StudyN-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)Reduced viral load in vivoIncreased A3G levels
RET Kinase Inhibition StudyBenzamide DerivativesInhibited cancer cell proliferationKinase inhibition

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physical Comparisons
Compound Name / ID Core Structure Molecular Formula Molecular Weight Melting Point (°C) Notable Substituents
Target Compound Benzenesulfonamide Not provided Not provided Not reported 4-methoxy, 2-methyl, 3-hydroxypropyl-1-methylpyrrole
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-1H-benzimidazole () Benzimidazole-sulfonamide Not fully resolved Not provided 92–96 N,N-dimethylaminosulfonyl, 5-methoxy, pyridylmethylsulfinyl
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Chromene-pyrazolopyrimidine-sulfonamide C₂₈H₂₂F₂N₆O₄S 589.1 175–178 Fluoro-chromenone, pyrazolopyrimidine, methylsulfonamide
N-(2-(1-Methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine (Compound 6, ) Quinazoline-amine C₂₀H₁₉N₅ 329.4 172–173 Quinazoline core, 1-methylpyrrole-ethylamine, phenyl
2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide () Propanamide-pyrrole C₁₈H₂₃ClN₂O₃ 350.8 Not reported 4-chlorophenoxy, 1-methylpyrrole-hydroxypropyl, methylpropanamide
Key Observations:
  • Core Structure Diversity : The target compound’s benzenesulfonamide core differs from benzimidazole (), chromene-pyrazolopyrimidine (), and quinazoline () derivatives. These structural variations influence target selectivity and pharmacokinetic profiles.
  • Pyrrole Moieties : Both the target compound and share a 1-methylpyrrole group, which may enhance lipophilicity and modulate interactions with hydrophobic binding pockets .
  • Melting Points : The chromene-pyrazolopyrimidine derivative () exhibits a higher melting point (175–178°C) compared to benzimidazole analogs (92–96°C), likely due to increased aromatic stacking and hydrogen bonding from the chromene-oxygen and fluorophenyl groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.